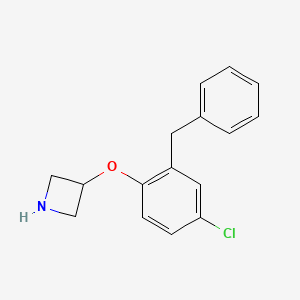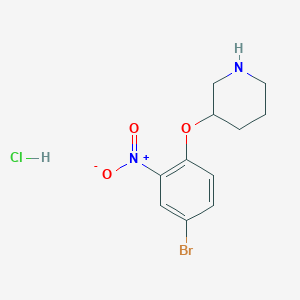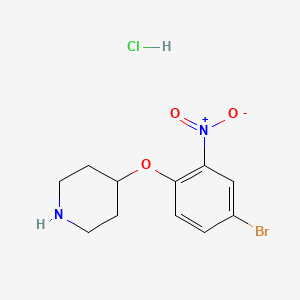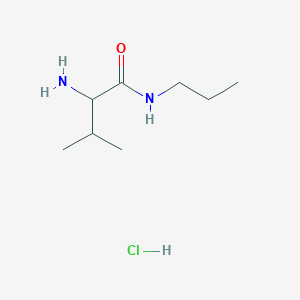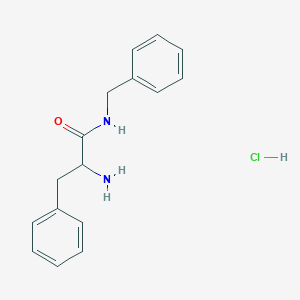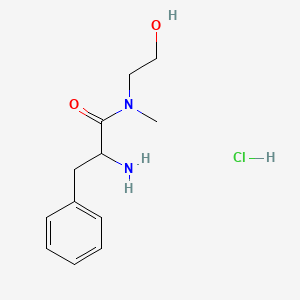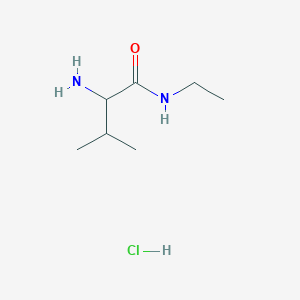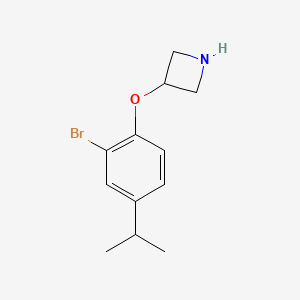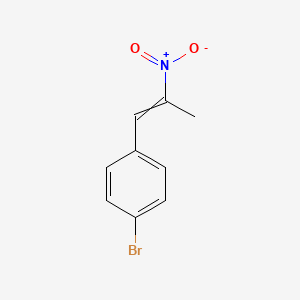
5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine
Overview
Description
5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C11H10BrN3. This compound features a bromine atom, a methyl group, and a pyridin-4-ylmethyl substituent attached to a pyridin-2-amine core. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylpyridin-2-amine to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Next, the pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction. This step involves reacting the brominated intermediate with pyridin-4-ylmethanol under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions. The use of greener solvents and reagents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate (KMnO4), while reduction can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or THF.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Coupling: Palladium acetate (Pd(OAc)2) with a phosphine ligand and a boronic acid in a mixture of water and an organic solvent like toluene.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as pyridine N-oxides.
Reduction: Formation of reduced derivatives, potentially leading to the removal of the bromine atom.
Coupling: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and coordination complexes with unique properties.
Mechanism of Action
The mechanism by which 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand binding to metal ions or proteins, influencing their activity. The pyridin-4-ylmethyl group can interact with various molecular targets, potentially modulating enzymatic activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine: Lacks the bromine atom, leading to different reactivity and applications.
5-bromo-4-methylpyridin-2-amine: Lacks the pyridin-4-ylmethyl group, affecting its binding properties and reactivity.
5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine: Similar structure but without the methyl group, influencing its steric and electronic properties.
Uniqueness
5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine is unique due to the combination of the bromine atom, methyl group, and pyridin-4-ylmethyl substituent. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-6-12(16-8-11(9)13)15-7-10-2-4-14-5-3-10/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENQUAITOORHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


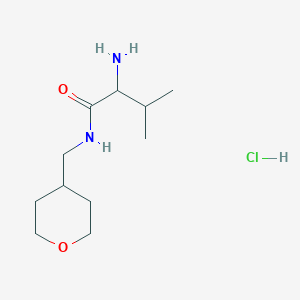
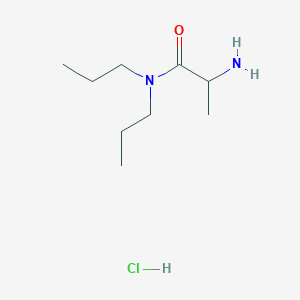
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)
